Ethyl 2-[[4-(dimethylamino)-6-(6-ethoxypyridazin-3-yl)oxy-1,3,5-triazin-2-yl]amino]acetate
Overview
Description
Ethyl N-{4-(dimethylamino)-6-[(6-ethoxy-3-pyridazinyl)oxy]-1,3,5-triazin-2-yl}glycinate is a synthetic organic compound that belongs to the class of triazine derivatives. These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[[4-(dimethylamino)-6-(6-ethoxypyridazin-3-yl)oxy-1,3,5-triazin-2-yl]amino]acetate typically involves multiple steps, starting from readily available starting materials. The key steps may include:
Formation of the triazine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Substitution reactions: Introduction of the dimethylamino and ethoxy groups through nucleophilic substitution reactions.
Esterification: Formation of the glycinate ester by reacting the intermediate with ethyl chloroformate or similar reagents.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-{4-(dimethylamino)-6-[(6-ethoxy-3-pyridazinyl)oxy]-1,3,5-triazin-2-yl}glycinate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The triazine ring can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, amines, alcohols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of advanced materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Ethyl 2-[[4-(dimethylamino)-6-(6-ethoxypyridazin-3-yl)oxy-1,3,5-triazin-2-yl]amino]acetate would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzymatic activity, disruption of cellular processes, or induction of specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Triazine derivatives: Compounds with similar triazine core structures.
Pyridazine derivatives: Compounds containing the pyridazine ring.
Amino acid esters: Compounds with similar ester functional groups.
Uniqueness
Ethyl N-{4-(dimethylamino)-6-[(6-ethoxy-3-pyridazinyl)oxy]-1,3,5-triazin-2-yl}glycinate is unique due to its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
ethyl 2-[[4-(dimethylamino)-6-(6-ethoxypyridazin-3-yl)oxy-1,3,5-triazin-2-yl]amino]acetate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N7O4/c1-5-24-10-7-8-11(21-20-10)26-15-18-13(16-9-12(23)25-6-2)17-14(19-15)22(3)4/h7-8H,5-6,9H2,1-4H3,(H,16,17,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXWWQNFYNVMYKU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN=C(C=C1)OC2=NC(=NC(=N2)N(C)C)NCC(=O)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N7O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.